molecular formula C22H25NO3 B14239513 3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclopentyl]benzamide CAS No. 551963-75-8

3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclopentyl]benzamide

Cat. No.: B14239513
CAS No.: 551963-75-8
M. Wt: 351.4 g/mol
InChI Key: YPXDMPWXQHJUDF-UHFFFAOYSA-N
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Description

3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclopentyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group, a methyl group, and a cyclopentyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclopentyl]benzamide typically involves multiple steps:

  • Formation of the Benzamide Core: : The initial step involves the formation of the benzamide core. This can be achieved by reacting 3-methoxy-2-methylbenzoic acid with thionyl chloride to form the corresponding acyl chloride. The acyl chloride is then reacted with cyclopentylamine to form the benzamide core.

  • Introduction of the 4-Methylbenzoyl Group: : The next step involves the introduction of the 4-methylbenzoyl group. This can be achieved by reacting the benzamide core with 4-methylbenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may involve the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclopentyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of a phenol derivative.

    Reduction: The benzamide core can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) or alkyl halides.

Major Products Formed

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclopentyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclopentyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclopentyl]benzamide can be compared with other similar compounds, such as:

    3-Methoxy-2-methylbenzamide: Lacks the cyclopentyl and 4-methylbenzoyl groups, resulting in different chemical and biological properties.

    N-[1-(4-Methylbenzoyl)cyclopentyl]benzamide: Lacks the methoxy and methyl groups, which may affect its reactivity and interactions.

    3-Methoxy-2-methyl-N-cyclopentylbenzamide: Lacks the 4-methylbenzoyl group, which may influence its overall stability and activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

551963-75-8

Molecular Formula

C22H25NO3

Molecular Weight

351.4 g/mol

IUPAC Name

3-methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclopentyl]benzamide

InChI

InChI=1S/C22H25NO3/c1-15-9-11-17(12-10-15)20(24)22(13-4-5-14-22)23-21(25)18-7-6-8-19(26-3)16(18)2/h6-12H,4-5,13-14H2,1-3H3,(H,23,25)

InChI Key

YPXDMPWXQHJUDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2(CCCC2)NC(=O)C3=C(C(=CC=C3)OC)C

Origin of Product

United States

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